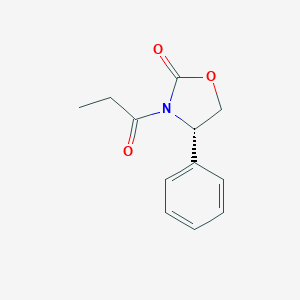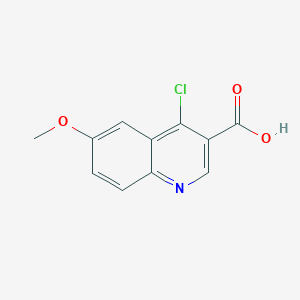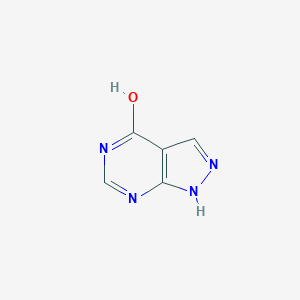![molecular formula C15H7IN2O3 B070816 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-51-1](/img/structure/B70816.png)
4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione, also known as IQD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. IQD is a member of the indoloquinazoline family of compounds and has been shown to have interesting biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to inhibit the activity of protein kinases, which are important regulators of cell growth and division. In addition, 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to inhibit the activity of various neurotransmitter receptors in the brain, which may contribute to its effects on behavior and cognition.
Biochemical And Physiological Effects
4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on cancer cells and neurotransmitter receptors, 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to have antioxidant and anti-inflammatory properties. These properties may contribute to its potential therapeutic applications in a variety of diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione in lab experiments is its potent inhibitory effects on various enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of action of various drugs and neurotransmitters. However, the synthesis of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione is a challenging process that requires specialized equipment and expertise. In addition, the potential toxicity of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione must be carefully considered when designing experiments.
Future Directions
There are many potential future directions for research on 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione. One area of interest is the development of new cancer therapies based on the inhibitory effects of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione on cancer cells. In addition, the potential therapeutic applications of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione in other diseases, such as Alzheimer's disease and Parkinson's disease, are also being explored. Finally, further research is needed to fully understand the mechanisms of action of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione and to develop new synthetic methods for its production.
Synthesis Methods
The synthesis of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione is a multi-step process that involves the reaction of 2-amino-3-iodoaniline with various reagents to create the desired compound. The final step involves the oxidation of the intermediate compound to form 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione. The synthesis of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione is a challenging process that requires specialized equipment and expertise.
Scientific Research Applications
4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been used in a variety of scientific research applications, including cancer research, drug discovery, and neuroscience. 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to have a potent inhibitory effect on a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies. In addition, 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been used as a tool for studying the mechanisms of action of various drugs and neurotransmitters in the brain.
properties
CAS RN |
169038-51-1 |
|---|---|
Product Name |
4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione |
Molecular Formula |
C15H7IN2O3 |
Molecular Weight |
390.13 g/mol |
IUPAC Name |
4-hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H7IN2O3/c16-7-4-5-10-9(6-7)13(20)14-17-12-8(15(21)18(10)14)2-1-3-11(12)19/h1-6,19H |
InChI Key |
IBHLEOQGTNSRBN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I |
synonyms |
Indolo[2,1-b]quinazoline-6,12-dione, 4-hydroxy-8-iodo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)











